4-Oxo-5-propan-2-ylpyran-2-carboxylic acid
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Overview
Description
4-Oxo-5-propan-2-ylpyran-2-carboxylic acid is a heterocyclic organic compound with a pyran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-5-propan-2-ylpyran-2-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of a suitable aldehyde with a β-keto ester in the presence of a base, followed by cyclization to form the pyran ring. The reaction conditions often involve refluxing in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-5-propan-2-ylpyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-Oxo-5-propan-2-ylpyran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-5-propan-2-ylpyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid: Known for its role in various biochemical pathways.
4-Hydroxy-6-methyl-2-pyrone: Used in the synthesis of pharmaceuticals and agrochemicals.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid: Investigated for its bioactive properties.
Uniqueness
4-Oxo-5-propan-2-ylpyran-2-carboxylic acid stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry. Additionally, its potential biological activities and applications in different fields highlight its significance .
Properties
Molecular Formula |
C9H10O4 |
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Molecular Weight |
182.17 g/mol |
IUPAC Name |
4-oxo-5-propan-2-ylpyran-2-carboxylic acid |
InChI |
InChI=1S/C9H10O4/c1-5(2)6-4-13-8(9(11)12)3-7(6)10/h3-5H,1-2H3,(H,11,12) |
InChI Key |
IYZPWPDNKHTPCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=COC(=CC1=O)C(=O)O |
Origin of Product |
United States |
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